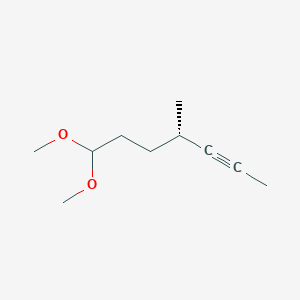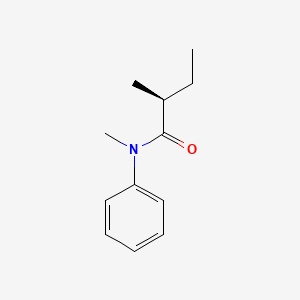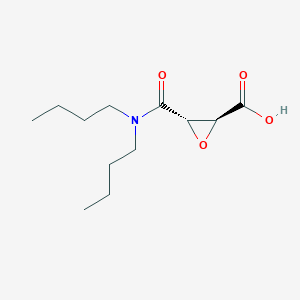![molecular formula C21H14Cl2N2 B12587953 Quinoxaline, 2-(3-chlorophenyl)-3-[(4-chlorophenyl)methyl]- CAS No. 649739-77-5](/img/structure/B12587953.png)
Quinoxaline, 2-(3-chlorophenyl)-3-[(4-chlorophenyl)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinoxaline, 2-(3-chlorophenyl)-3-[(4-chlorophenyl)methyl]- is a chemical compound belonging to the quinoxaline family. Quinoxalines are heterocyclic aromatic organic compounds that contain a benzene ring fused to a pyrazine ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of quinoxaline derivatives typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. For Quinoxaline, 2-(3-chlorophenyl)-3-[(4-chlorophenyl)methyl]-, the specific synthetic route may involve:
Condensation Reaction: Reacting o-phenylenediamine with a suitable 1,2-dicarbonyl compound in the presence of a catalyst.
Substitution Reaction: Introducing the 3-chlorophenyl and 4-chlorophenylmethyl groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for quinoxaline derivatives often involve large-scale condensation reactions under controlled conditions. The use of continuous flow reactors and optimized reaction parameters can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Quinoxaline derivatives can undergo various chemical reactions, including:
Oxidation: Quinoxalines can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert quinoxalines to dihydroquinoxalines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids.
Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon).
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while substitution reactions can introduce various functional groups to the quinoxaline core.
Applications De Recherche Scientifique
Quinoxaline, 2-(3-chlorophenyl)-3-[(4-chlorophenyl)methyl]- may have applications in:
Medicinal Chemistry: Potential use as an antimicrobial, anticancer, or anti-inflammatory agent.
Biology: Studying its effects on biological systems and potential as a biochemical probe.
Industry: Use as an intermediate in the synthesis of other complex molecules or materials.
Mécanisme D'action
The mechanism of action for quinoxaline derivatives often involves interaction with specific molecular targets such as enzymes, receptors, or DNA. The exact mechanism for Quinoxaline, 2-(3-chlorophenyl)-3-[(4-chlorophenyl)methyl]- would require detailed studies, but it may involve:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Interacting with Receptors: Modulating receptor signaling pathways.
DNA Intercalation: Binding to DNA and affecting its function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoxaline: The parent compound with a simpler structure.
2,3-Diphenylquinoxaline: A derivative with phenyl groups at positions 2 and 3.
2-(3-Chlorophenyl)quinoxaline: A derivative with a 3-chlorophenyl group at position 2.
Uniqueness
Quinoxaline, 2-(3-chlorophenyl)-3-[(4-chlorophenyl)methyl]- is unique due to the presence of both 3-chlorophenyl and 4-chlorophenylmethyl groups, which may confer distinct biological and chemical properties compared to other quinoxaline derivatives.
Propriétés
Numéro CAS |
649739-77-5 |
|---|---|
Formule moléculaire |
C21H14Cl2N2 |
Poids moléculaire |
365.3 g/mol |
Nom IUPAC |
2-(3-chlorophenyl)-3-[(4-chlorophenyl)methyl]quinoxaline |
InChI |
InChI=1S/C21H14Cl2N2/c22-16-10-8-14(9-11-16)12-20-21(15-4-3-5-17(23)13-15)25-19-7-2-1-6-18(19)24-20/h1-11,13H,12H2 |
Clé InChI |
NIUZKKOEEBSSMF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C(C(=N2)C3=CC(=CC=C3)Cl)CC4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{4-[2-(2-Chlorophenyl)ethenyl]piperidin-1-yl}-2-(morpholin-4-yl)ethan-1-one](/img/structure/B12587882.png)
![5-Chloro-N-[3-(1-chloroethyl)phenyl]-2-hydroxybenzamide](/img/structure/B12587890.png)
![4-{2-[4-(Dodecyloxy)phenyl]ethenyl}benzonitrile](/img/structure/B12587904.png)

![5-Chloro-2-hydroxy-N-{3-[(1-phenyl-2-propanyl)oxy]phenyl}benzamide](/img/structure/B12587912.png)

![3-Buten-2-one, 3-[(3-fluorophenyl)hydroxymethyl]-](/img/structure/B12587918.png)
![N-[4-Bromo-2-(trifluoromethoxy)phenyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12587923.png)
![4-({[4-(3,4-Dimethoxyphenyl)pyrimidin-2-yl]amino}methyl)benzoic acid](/img/structure/B12587934.png)
![4-[4-(Benzyloxy)-2,5-dimethylphenyl]-1,2,3,6-tetrahydropyridine](/img/structure/B12587939.png)



